6-chloro-N-methylpyridine-2-carboxamide
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Overview
Description
6-chloro-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O . It is used as a reagent in the synthesis of substituted piperidines as histamine H3 receptor ligands for treating neurological and psychiatric disorders .
Synthesis Analysis
The synthesis of 6-chloro-N-methylpyridine-2-carboxamide involves several steps. It is used as a reagent in the synthesis of substituted piperidines . More specific details about the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of 6-chloro-N-methylpyridine-2-carboxamide is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The ring is substituted with a chlorine atom at the 6th position and a carboxamide group at the 2nd position .Physical And Chemical Properties Analysis
6-chloro-N-methylpyridine-2-carboxamide has a molecular weight of 170.59 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 170.0246905 g/mol . The topological polar surface area is 42 Ų . It has a heavy atom count of 11 .Scientific Research Applications
Chemical Properties and Storage
“6-chloro-N-methylpyridine-2-carboxamide” is a compound with the CAS Number: 845306-04-9. It has a molecular weight of 170.6 and is typically stored at room temperature. It is usually available in powder form .
Use in Agrochemicals
Trifluoromethylpyridines, which can be synthesized from compounds like “6-chloro-N-methylpyridine-2-carboxamide”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
Use in Pharmaceuticals
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Future Applications
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridines, and by extension “6-chloro-N-methylpyridine-2-carboxamide”, promising candidates for future applications in various fields .
Safety and Hazards
6-chloro-N-methylpyridine-2-carboxamide is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
6-Chloro-N-methylpyridine-2-carboxamide, also known as 6-chloro-N-methylpicolinamide, is primarily used as a reagent in the synthesis of substituted piperidines . These piperidines are known to act as histamine H3 receptor ligands . The histamine H3 receptor is a G-protein-coupled receptor that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
As a histamine H3 receptor ligand, 6-chloro-N-methylpyridine-2-carboxamide interacts with these receptors, influencing their activity . The exact nature of this interaction and the resulting changes in receptor activity are complex and depend on the specific context of the biochemical pathway in which they are involved .
Biochemical Pathways
The histamine H3 receptor is involved in various biochemical pathways related to neurological and psychiatric disorders . By acting as a ligand for these receptors, 6-chloro-N-methylpyridine-2-carboxamide can potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 6-chloro-N-methylpyridine-2-carboxamide’s action would depend on its interaction with the histamine H3 receptor and the specific biochemical pathways involved . Given its role in the synthesis of substituted piperidines, it may contribute to the therapeutic effects of these compounds in treating neurological and psychiatric disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-N-methylpyridine-2-carboxamide . For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Its solubility in different solvents like chloroform and ethyl acetate is also an important factor . These factors can affect the compound’s stability, its interaction with the target receptors, and its overall effectiveness.
properties
IUPAC Name |
6-chloro-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDCYXWZXSTONB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methylpyridine-2-carboxamide | |
CAS RN |
845306-04-9 |
Source
|
Record name | 6-chloro-N-methylpyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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